Home > Products > Building Blocks P11167 > 5-nitro-1H-pyrazolo[3,4-b]pyridine
5-nitro-1H-pyrazolo[3,4-b]pyridine - 63572-73-6

5-nitro-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-466038
CAS Number: 63572-73-6
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Hydrazinyl-1,3,4-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine

  • Compound Description: This compound serves as a scaffold for developing novel acetylcholinesterase (AChE) inhibitors. [] Specifically, derivatives of this compound, 3a and 3b, were synthesized and found to exhibit AChE inhibitory activity. Notably, compound 3b displayed greater potency (IC50 = 104.4 µM) compared to the reference compound galantamine (IC50 = 139.4 µM). []
  • Relevance: This compound is structurally related to 5-nitro-1H-pyrazolo[3,4-b]pyridine through the shared pyrazolo[3,4-b]pyridine core. The key difference lies in the substituents: a hydrazinyl group at the 6-position and methyl groups at the 1, 3, and 4-positions in 6-Hydrazinyl-1,3,4-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine, while 5-nitro-1H-pyrazolo[3,4-b]pyridine has a nitro group at the 5-position. []

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

  • Compound Description: HMBPP is a novel compound synthesized via ring-opening and ring-closure reactions. [] Its structure was characterized using elemental analysis and spectral data. Theoretical calculations, including DFT and TD-DFT studies, were employed to investigate its geometry, electronic structure, and absorption properties. []

1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors

  • Compound Description: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as potent and selective TANK-binding kinase 1 (TBK1) inhibitors. [] These compounds demonstrated significant inhibitory activity against TBK1, with compound 15y exhibiting an IC50 value of 0.2 nM and notable selectivity. []
  • Relevance: These derivatives share the core 1H-pyrazolo[3,4-b]pyridine structure with 5-nitro-1H-pyrazolo[3,4-b]pyridine. While the specific substituents on the derivatives are not detailed in this summary, the common scaffold highlights their structural similarity to the target compound. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 acts as a soluble guanylyl cyclase (sGC) stimulator and demonstrates relaxant effects in various tissues, including the corpus cavernosum. [, ] Studies have investigated its potential as a treatment for erectile dysfunction, particularly in cases associated with oxidative stress. [] Additionally, BAY 41-2272 has been shown to relax ovine pulmonary arteries through sGC activation and sodium pump stimulation. []
  • Relevance: BAY 41-2272 shares the central 1H-pyrazolo[3,4-b]pyridine structure with 5-nitro-1H-pyrazolo[3,4-b]pyridine. While BAY 41-2272 has a more complex substitution pattern, including a cyclopropyl group at the 5-position and a substituted pyrimidin-4-ylamine moiety at the 3-position, the presence of the core structure highlights its relationship to the target compound. [, ]

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This class of compounds was synthesized using a magnetically separable graphene oxide anchored sulfonic acid catalyst. [] The synthesis involved a one-pot, three-component reaction utilizing a deep eutectic solvent and microwave irradiation. []

1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors

  • Compound Description: A series of substituted 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective fibroblast growth factor receptor (FGFR) kinase inhibitors. [] Compound 7n from this series exhibited promising in vitro potency and favorable pharmacokinetic properties, demonstrating significant antitumor activity in a FGFR1-driven xenograft model. []
  • Relevance: These derivatives share the 1H-pyrazolo[3,4-b]pyridine scaffold with 5-nitro-1H-pyrazolo[3,4-b]pyridine, establishing their structural relationship. Although the specific substitutions on these derivatives are not detailed in this summary, their classification as 1H-pyrazolo[3,4-b]pyridine derivatives highlights their connection to the target compound. []
Overview

5-Nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo-pyridines. This compound features a pyrazole ring fused with a pyridine ring, with a nitro group at the 5-position. Its unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.

Source

The compound can be synthesized from readily available precursors, such as 2-chloro-3-nitropyridines, through various synthetic methods. These methods often involve nucleophilic substitution reactions and cyclization processes that leverage the reactivity of nitro and halogen substituents.

Classification

5-Nitro-1H-pyrazolo[3,4-b]pyridine is classified as a nitrogen-containing heterocycle. It is recognized for its potential applications in pharmacology due to its structural similarity to other bioactive compounds.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 5-nitro-1H-pyrazolo[3,4-b]pyridine:

  1. Nucleophilic Substitution: The synthesis often begins with 2-chloro-3-nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) reactions. This method utilizes hydrazones as nucleophiles to facilitate the formation of the pyrazole ring through cyclization.
  2. One-Pot Reactions: Recent advancements have introduced one-pot procedures that combine multiple reaction steps into a single process, thereby enhancing efficiency and reducing reaction times. For instance, the Japp–Klingemann reaction can be integrated with subsequent cyclization steps to yield the target compound in high yields .
  3. Multicomponent Reactions: Another approach involves multicomponent reactions where various reactants are combined to form the desired product in a single step. This method is advantageous due to its simplicity and high yield potential .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize byproducts. For example, using diisopropylamine and n-butyl lithium under nitrogen atmosphere has been reported to effectively generate lithium diisopropylamide (LDA), a strong base used in subsequent reactions .

Molecular Structure Analysis

Structure

The molecular structure of 5-nitro-1H-pyrazolo[3,4-b]pyridine consists of a fused pyrazole and pyridine ring system with the following characteristics:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Nitro Group: A -NO2 group located at the 5-position of the pyrazole ring.

Data

  • Molecular Formula: C₇H₅N₃O₂
  • Molecular Weight: Approximately 165.13 g/mol
  • CAS Number: Not specifically provided but can be referenced through related compounds.
Chemical Reactions Analysis

Reactions

5-Nitro-1H-pyrazolo[3,4-b]pyridine can undergo several chemical transformations:

  1. Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon .
  2. Substitution Reactions: The isopropyl and methyl substituents on the compound can participate in nucleophilic substitution reactions, allowing for further functionalization .

Technical Details

The choice of reagents and conditions is critical for controlling reaction pathways and achieving desired products. For example, potassium permanganate or chromium trioxide may be used for oxidation reactions under acidic conditions.

Mechanism of Action

The mechanism of action for 5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to enzyme active sites, thereby blocking catalytic activity.
  2. Redox Activity: The nitro group can participate in redox reactions, influencing various cellular pathways and signaling mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong reducing agents.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites in its structure.
Applications

5-Nitro-1H-pyrazolo[3,4-b]pyridine has several applications across different scientific domains:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent or enzyme inhibitor due to its structural properties.
  2. Material Science: Used as a building block in the synthesis of novel materials with specific electronic or optical properties.
  3. Biological Research: Explored for its role in modulating receptor activity or influencing metabolic pathways .
Introduction to Pyrazolo[3,4-b]Pyridine Derivatives

Historical Evolution and Discovery of Pyrazolo[3,4-b]Pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core represents a privileged scaffold in medicinal chemistry, first synthesized by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine [1]. This pioneering work laid the foundation for subsequent structural diversification, with Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives marking a strategic advance using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [1]. Over a century of research has yielded >300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives documented across >5,500 references (including 2,400 patents), reflecting their broad utility in drug discovery and materials science [1]. The scaffold’s resemblance to purine nucleobases (adenine/guanine) underpins its biological relevance, driving sustained interest in its synthetic methodology and functionalization.

Table 1: Key Historical Milestones in Pyrazolo[3,4-b]Pyridine Chemistry

YearScientistSynthetic AchievementSignificance
1908OrtolevaDiphenylhydrazone + pyridine + I₂ cyclizationFirst synthesis of monosubstituted (R3=Ph) derivative
1911Bulow5-Aminopyrazole + 1,3-diketones in AcOHN-phenyl-3-methyl derivatives with regiocontrol
1928NiementowskiFriedländer condensation of anthranilaldehydeStructural confirmation of fused bicyclic system
Post-2012-Diverse catalytic/functionalization methods>54% of references published since 2012

Structural Significance of 1H-Tautomer Dominance in Pyrazolo[3,4-b]Pyridines

Pyrazolo[3,4-b]pyridines exhibit tautomeric equilibria between 1H- and 2H-forms, yet experimental and computational data confirm overwhelming dominance of the 1H-tautomer (Figure 1). Alkorta and Elguero’s AM1 calculations revealed a 37.03 kJ/mol (9 kcal/mol) stability advantage for the 1H-form due to preserved aromaticity across both rings [1]. This contrasts sharply with the 2H-tautomer, which disrupts peripheral electron delocalization. Database analyses support this: while >300,000 1H-derivatives exist, only ~4,900 stable 2H-forms are documented, primarily when fused to non-aromatic rings (e.g., tetrahydropyridones) [1]. N1-substitution further locks the 1H-configuration, enabling aromatic circulation through the pyrazole N1-N2 bond and pyridine ring. Drug development reflects this bias—14 1H-derivatives are in clinical stages (7 experimental, 5 investigational, 2 approved), whereas zero 2H-analogs have advanced beyond preclinical study [1].

Table 2: Energetic and Electronic Comparison of Pyrazolo[3,4-b]Pyridine Tautomers

Property1H-Tautomer2H-TautomerExperimental Evidence
ΔG (kJ/mol)0 (reference)+37.03AM1 semiempirical calculations [1]
AromaticityFull (both rings)DisruptedNMR bond length/angle metrics
Database entries>300,000~4,900SciFinder analysis [1]
Drug candidates14 (all phases)0DrugBank database [1]

Rationale for Nitro-Substitution at Position 5: Electronic and Steric Implications

Strategic substitution at C5 with a nitro group (-NO₂) profoundly alters the electronic and reactivity profile of pyrazolo[3,4-b]pyridines. Position C5 is electronically susceptible to electrophilic attack due to its inherent electron deficiency within the pyridine ring. Adding the strongly electron-withdrawing nitro group (σₚ = 0.81, π* = 7.63) amplifies this effect, reducing electron density at C4/C6 and creating a π-deficient system ideal for nucleophilic substitution (SNAr) or reduction chemistry [3]. Sterically, C5-substitution avoids clashes with N1/C3 substituents, as demonstrated by the clean synthesis of 4-chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (C₈H₇ClN₄O₂, MW 226.62 g/mol) via cyclocondensation of 4-chloro-3-nitropyridine and 3,5-dimethylpyrazole under basic conditions [3]. The nitro group’s planar geometry minimizes steric hindrance while enabling conjugation with the heterocyclic π-system.

Table 3: Electronic and Synthetic Effects of Nitro Substitution at Key Positions

PositionEffect of -NO₂Reactivity ConsequenceExample
C5Strong π-acceptance; LUMO loweringActivates C4 for nucleophiles; reducible to -NH₂4-chloro displacement by methoxide [3]
C4Moderate σ-withdrawalChlorine activation for SNArNot applicable in 5-nitro derivatives
N1Disrupts aromaticity if substitutedFavors 1H-tautomer retentionMethyl/phenyl substitution tolerated [1]
C3Steric encumbranceMay hinder cyclization/functionalizationMethyl groups dominate (>46% derivatives) [1]

Functionally, the C5-nitro group serves as:

  • Synthetic handle: Reduces to amino group (-NH₂) via catalytic hydrogenation (H₂/Pd-C) for further derivatization (e.g., amide coupling, diazotization) [3].
  • Electronic modulator: Enhances dipole moment (Δμ > 2 D vs. H-substituted analogs), improving solid-state packing for materials applications like OLEDs (turn-on voltage: 3.2 V) [3] [6].
  • Pharmacophore component: In FLT3/CDK4 inhibitors (e.g., 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridines), the nitro group augments target binding via dipole interactions or as a precursor to bioactive amines [2]. Its presence in EGFR inhibitors (IC₅₀ = 0.016 µM against EGFRWT) underscores its role in optimizing kinase affinity .

Figure 1: 5-Nitro-1H-pyrazolo[3,4-b]pyridine Core Structure and Tautomeric Equilibrium

O₂N                     O₂N  │                        │  4 ─ ─ ─ N            4 ─ ─ ─ N  ╱        │           ╱        │  3 ─C         C─5     3 ─C         C─5  ╱   ╲        ╱       ╱   ╲        ╱  N      C ─ ─ N       N      C ─ ─ N  ╱ │     ╲      │     ╱  ╲     │      │  R₁─N   │      C ─ ─ C    R₁   N─H  C ─ ─  C  ╲ │     ╱           ╲  ╱  N ─ ─             N─R₂  1H-Tautomer (Aromatic)     2H-Tautomer (Disrupted aromaticity)  

Properties

CAS Number

63572-73-6

Product Name

5-nitro-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-nitro-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9)

InChI Key

RXLQRSOJODHPES-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=C1[N+](=O)[O-]

Canonical SMILES

C1=C2C=NNC2=NC=C1[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.